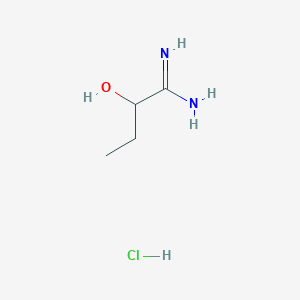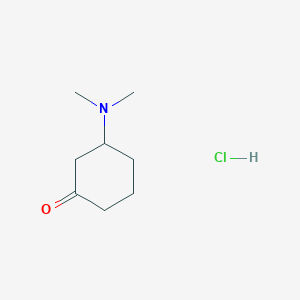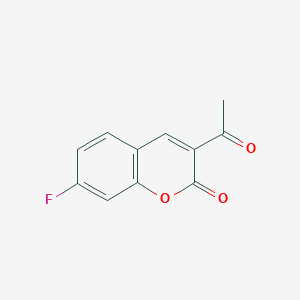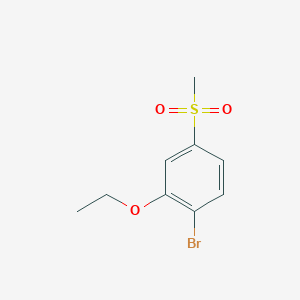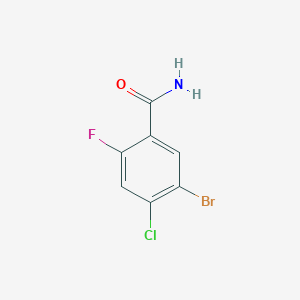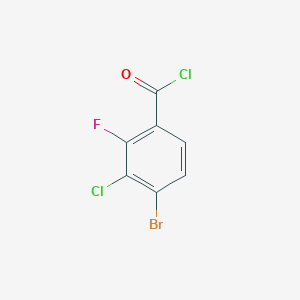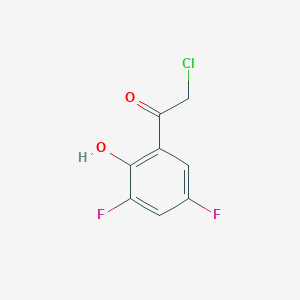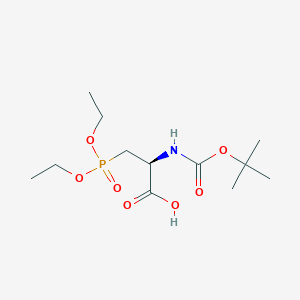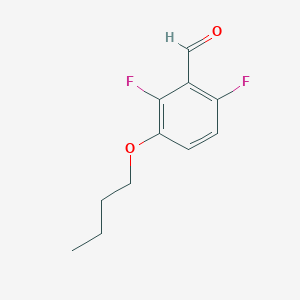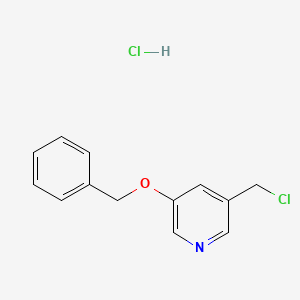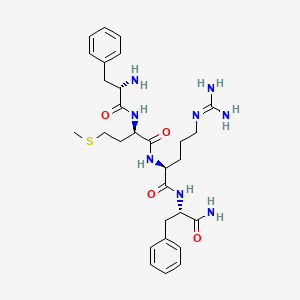
H-苯丙氨酸-D-蛋氨酸-精氨酸-苯丙氨酸-NH2
描述
H-Phe-D-met-arg-phe-NH2, also known as FMRFamide, is a neuropeptide that belongs to a broad family of FMRFamide-related peptides. These peptides share a common -RFamide sequence at their C-terminus. FMRFamide was first identified in the hard clam (Mercenaria mercenaria) and is known to play a significant role in regulating cardiac activity .
科学研究应用
H-Phe-D-met-arg-phe-NH2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in regulating cardiac activity and other physiological processes.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of cardiovascular diseases.
Industry: Utilized in the development of biomaterials and drug delivery systems
作用机制
Target of Action
H-Phe-D-met-arg-phe-NH2, also known as FMRFamide, is a neuropeptide that primarily targets the FMRFamide activated sodium channels (FaNaCs) in both invertebrates and vertebrates . These channels belong to the ENaC/DEG superfamily of ion channels . The role of these channels is to regulate the flow of sodium ions across the cell membrane, which is crucial for various physiological processes, including nerve impulse transmission and muscle contraction .
Mode of Action
FMRFamide binds directly to the FaNaCs, causing a conformational change that opens the channel and allows sodium ions to flow into the cell . The binding of FMRFamide to FaNaCs involves a pocket at the top of each subunit of the channel, with residues from neighboring subunits also participating . The binding of FMRFamide causes the binding pocket to collapse, inducing a large local conformational rearrangement .
Biochemical Pathways
The activation of FaNaCs by FMRFamide affects several biochemical pathways. In the heart of certain species, for example, the increased sodium influx caused by FMRFamide activation of FaNaCs leads to an increase in the force and frequency of the heartbeat . This is thought to involve a biochemical pathway that increases cytoplasmic cAMP in the ventricular region .
生化分析
Biochemical Properties
H-Phe-D-met-arg-phe-NH2 plays a crucial role in biochemical reactions, particularly in the modulation of neuronal activity. This compound interacts with specific receptors on the surface of neurons, leading to the activation of intracellular signaling pathways. The primary enzymes and proteins that interact with H-Phe-D-met-arg-phe-NH2 include G-protein coupled receptors (GPCRs) and ion channels. These interactions result in the modulation of ion flux across the neuronal membrane, thereby influencing neuronal excitability and synaptic transmission .
Cellular Effects
H-Phe-D-met-arg-phe-NH2 exerts significant effects on various types of cells, particularly neurons. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In neurons, H-Phe-D-met-arg-phe-NH2 activates GPCRs, leading to the activation of downstream signaling cascades such as the cyclic adenosine monophosphate (cAMP) pathway. This activation results in changes in gene expression and alterations in cellular metabolism, ultimately affecting neuronal excitability and synaptic plasticity .
Molecular Mechanism
The molecular mechanism of action of H-Phe-D-met-arg-phe-NH2 involves its binding to specific GPCRs on the surface of neurons. Upon binding, the receptor undergoes a conformational change, leading to the activation of intracellular G-proteins. These G-proteins then activate adenylate cyclase, resulting in the production of cAMP. The increase in cAMP levels leads to the activation of protein kinase A (PKA), which phosphorylates various target proteins, thereby modulating their activity. This cascade of events ultimately results in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of H-Phe-D-met-arg-phe-NH2 have been observed to change over time. The compound exhibits stability under physiological conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that H-Phe-D-met-arg-phe-NH2 can have sustained effects on neuronal function, including prolonged changes in synaptic plasticity and gene expression. The extent of these effects may vary depending on the experimental conditions and the duration of exposure .
Dosage Effects in Animal Models
The effects of H-Phe-D-met-arg-phe-NH2 vary with different dosages in animal models. At low doses, the compound has been shown to enhance neuronal excitability and synaptic transmission. At higher doses, H-Phe-D-met-arg-phe-NH2 may exhibit toxic effects, including neuronal damage and impaired cognitive function. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic effects without causing adverse effects .
Metabolic Pathways
H-Phe-D-met-arg-phe-NH2 is involved in various metabolic pathways, including those related to neurotransmitter synthesis and degradation. The compound interacts with enzymes such as peptidases, which cleave the peptide into its constituent amino acids. These amino acids can then be utilized in various metabolic processes, including the synthesis of new proteins and neurotransmitters. The interaction of H-Phe-D-met-arg-phe-NH2 with these enzymes can influence metabolic flux and alter metabolite levels within cells .
Transport and Distribution
H-Phe-D-met-arg-phe-NH2 is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the uptake of the compound into cells, where it can exert its effects. The distribution of H-Phe-D-met-arg-phe-NH2 within tissues is influenced by factors such as blood flow and tissue permeability. The compound may accumulate in specific regions, such as the central nervous system, where it can modulate neuronal activity .
Subcellular Localization
The subcellular localization of H-Phe-D-met-arg-phe-NH2 is primarily within the cytoplasm and at the cell membrane. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of H-Phe-D-met-arg-phe-NH2 within cells can influence its activity and function, as it interacts with various biomolecules in different cellular compartments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Phe-D-met-arg-phe-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of H-Phe-D-met-arg-phe-NH2 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
H-Phe-D-met-arg-phe-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
相似化合物的比较
H-Phe-D-met-arg-phe-NH2 is unique among similar compounds due to its specific sequence and biological activity. Similar compounds include other FMRFamide-related peptides, which also share the -RFamide sequence but differ in their amino acid composition and physiological effects. Examples of similar compounds are:
H-Phe-Met-Arg-Phe-NH2: Another FMRFamide-related peptide with similar cardiac activity.
H-Tyr-D-Arg-Phe-Gly-NH2: A synthetic derivative of dermorphine with analgesic properties
属性
IUPAC Name |
(2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N8O4S/c1-42-16-14-23(35-26(39)21(30)17-19-9-4-2-5-10-19)28(41)36-22(13-8-15-34-29(32)33)27(40)37-24(25(31)38)18-20-11-6-3-7-12-20/h2-7,9-12,21-24H,8,13-18,30H2,1H3,(H2,31,38)(H,35,39)(H,36,41)(H,37,40)(H4,32,33,34)/t21-,22-,23+,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSPDMCSKYUFBX-XQUALCHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



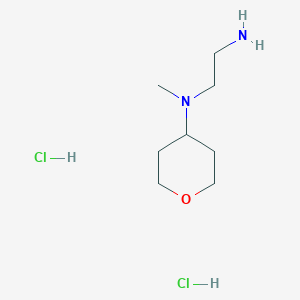
![1-[2-Fluoro-5-(trifluoromethyl)phenyl]guanidine hydrochloride](/img/structure/B1447008.png)
